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Introduction

Himbacine is a complex piperidine alkaloid first isolated from the bark of the Australian
magnolia tree, Galbulimima baccata. It has garnered significant attention in the field of
medicinal chemistry due to its potent and selective antagonist activity at muscarinic
acetylcholine receptors, particularly the M2 and M4 subtypes.[1] This inherent biological
activity, combined with a rigid tricyclic core, makes himbacine an attractive scaffold for the
design and development of novel therapeutic agents. Its utility has been notably demonstrated
in the development of Vorapaxar, a protease-activated receptor 1 (PAR-1) antagonist,
showcasing the scaffold's adaptability for targets beyond the cholinergic system.[2][3]

These application notes provide a comprehensive overview of himbacine's pharmacological
properties, quantitative data on its biological activity, detailed experimental protocols for its
evaluation, and insights into the signaling pathways it modulates. This information is intended
to serve as a valuable resource for researchers interested in leveraging the himbacine scaffold
for drug discovery endeavors.

Data Presentation

The biological activity of himbacine and its derivatives is most commonly characterized by their
binding affinity for muscarinic receptors. The following tables summarize key quantitative data
from radioligand binding and functional assays.
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Table 1: Binding Affinities (Kd) of Himbacine for Human Muscarinic Receptor Subtypes[1]

Receptor Subtype Kd (nM)
hM1 83

hM2 4

hM3 59

hM4 7

hM5 296

Table 2: Antagonist Activity (pA2) of Himbacine in Guinea Pig Tissues[4]

Tissue Receptor Target pA2 Value

Atria Cardiac Muscarinic Receptors 8.2

Smooth Muscle Muscarinic
lleum ~7.2
Receptors

Smooth Muscle Muscarinic
Trachea ~7.2
Receptors

Table 3: In Vitro Activity of a Himbacine-Derived PAR-1 Antagonist (Vorapaxar)[2]

Compound Target Ki (nM) IC50 (nM)

Vorapaxar PAR-1 8.1 25

Signaling Pathways

Himbacine's primary mechanism of action is the competitive antagonism of M2 and M4
muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRS)
that primarily couple to the inhibitory Gai subunit.

M2 Muscarinic Receptor Signaling Pathway
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Antagonism of the M2 muscarinic receptor by himbacine blocks the binding of acetylcholine,
thereby preventing the activation of the Gai signaling cascade. This leads to a number of
downstream effects, including the disinhibition of adenylyl cyclase, resulting in increased
intracellular cyclic AMP (CAMP) levels. Additionally, the modulation of inwardly rectifying
potassium channels via the GBy subunit is inhibited.[5] More complex, non-canonical signaling
involving B-arrestin and the PI3K/Akt pathway may also be affected.[6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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